7-Fluoro-1,2-benzoxazole-3-carboxylic acid

Overview

Description

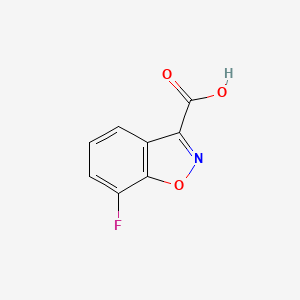

7-Fluoro-1,2-benzoxazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4FNO3 . It has an average mass of 181.121 Da and a monoisotopic mass of 181.017517 Da .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The molecular structure of 7-Fluoro-1,2-benzoxazole-3-carboxylic acid consists of a benzoxazole ring, which is a bicyclic planar molecule, substituted with a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways. The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical And Chemical Properties Analysis

7-Fluoro-1,2-benzoxazole-3-carboxylic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Scientific Research Applications

Specific Scientific Field

Summary of the Application

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .

Methods of Application or Experimental Procedures

The benzoxazole compounds were synthesized and screened for their in vitro antimicrobial activity against various bacterial and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM . Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay .

Results or Outcomes

The study indicated that some compounds had high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole. Some other compounds had better anticancer activity in comparison to 5-fluorouracil .

Antibacterial Activity

Specific Scientific Field

Summary of the Application

N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized and their antibacterial activity has been evaluated .

Methods of Application or Experimental Procedures

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .

Results or Outcomes

The target products were obtained with 55–92% yields in relatively short reaction times. Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Alzheimer’s Disease Research

Specific Scientific Field

Neuroscience

Summary of the Application

Benzoxazole derivatives, including those related to 2-Chloro-5-fluoro-1,3-benzoxazole, have been explored as imaging agents in Alzheimer’s disease research.

Methods of Application or Experimental Procedures

These compounds have been used in amyloid imaging.

Results or Outcomes

These compounds have shown promise in aiding in the early detection and monitoring of Alzheimer’s disease progression.

Synthetic Strategies of Benzoxazoles

Specific Scientific Field

Summary of the Application

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Methods of Application or Experimental Procedures

A variety of well-organized synthetic methodologies for benzoxazole derivatives using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Results or Outcomes

The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Alzheimer’s Disease Treatment

Specific Scientific Field

Summary of the Application

N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .

Methods of Application or Experimental Procedures

6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole is an important intermediate product in the synthesis of paliperidone which is the primary active metabolite of the older antipsychotic risperidone .

Results or Outcomes

The target products were obtained with 55–92% yields in relatively short reaction times .

Antipsychotic Drugs

Specific Scientific Field

Summary of the Application

Benzoxazole derivatives, particularly 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, are important intermediate products in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone .

Methods of Application or Experimental Procedures

A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .

Results or Outcomes

The target products were obtained with 55–92% yields in relatively short reaction times .

Safety And Hazards

While specific safety and hazard information for 7-Fluoro-1,2-benzoxazole-3-carboxylic acid was not found, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar chemical compounds .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the study and development of benzoxazole derivatives, including 7-Fluoro-1,2-benzoxazole-3-carboxylic acid, may continue to be a significant area of research in the future.

properties

IUPAC Name |

7-fluoro-1,2-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(8(11)12)10-13-7(4)5/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALREZVATWXFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)ON=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-1,2-benzoxazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1442618.png)

![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/structure/B1442623.png)

![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)

![3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1442634.png)

![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)